molecular formula C13H15ClN2O B8151942 5-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine

5-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B8151942
M. Wt: 250.72 g/mol
InChI Key: HCNLEYDLLAYZMI-UHFFFAOYSA-N
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Description

5-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic system, and a tetrahydro-2H-pyran-4-ylmethyl substituent, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted pyrrolo[2,3-c]pyridine compounds .

Mechanism of Action

The mechanism of action of 5-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Chloro-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[2,3-c]pyridine include:

Uniqueness

What sets this compound apart is its unique combination of the pyrrolo[2,3-c]pyridine core and the tetrahydro-2H-pyran-4-ylmethyl substituent.

Properties

IUPAC Name

5-chloro-1-(oxan-4-ylmethyl)pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c14-13-7-11-1-4-16(12(11)8-15-13)9-10-2-5-17-6-3-10/h1,4,7-8,10H,2-3,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNLEYDLLAYZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=CC3=CC(=NC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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